molecular formula C10H15ClN2O B2905701 N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride CAS No. 120342-71-4

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride

Cat. No.: B2905701
CAS No.: 120342-71-4
M. Wt: 214.69
InChI Key: CJMAKPYPZQWWSK-UHFFFAOYSA-N
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Description

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride is an organic compound with the molecular formula C10H15ClN2O. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to an acetamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct solubility and reactivity properties. The hydrochloride form enhances its solubility in water, making it more suitable for aqueous applications compared to its sulfate or nitrate counterparts .

Properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMAKPYPZQWWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120342-71-4
Record name 120342-71-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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